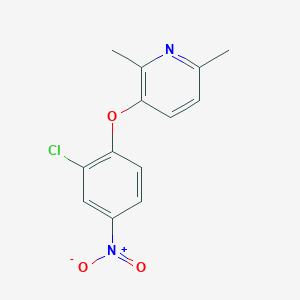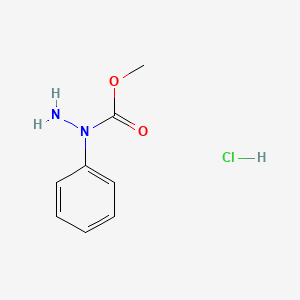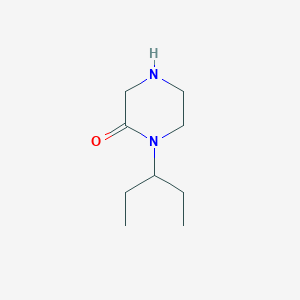
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a 2-chloro-4-nitrophenoxy group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with 2-chloro-4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a base and a polar aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is 3-(2-Amino-4-nitrophenoxy)-2,6-dimethylpyridine.
Oxidation: The major products are carboxylic acid derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit viral replication by targeting viral RNA replication processes . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(2-Chloro-4-nitrophenoxy)-2,6-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H11ClN2O3 |
|---|---|
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
3-(2-chloro-4-nitrophenoxy)-2,6-dimethylpyridine |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-3-5-12(9(2)15-8)19-13-6-4-10(16(17)18)7-11(13)14/h3-7H,1-2H3 |
Clé InChI |
NCOGGGWMPLHRCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)

![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)

![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)



